

# Milciclib maleate efficacy sorafenib-refractory patients

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## Compound Focus: Milciclib Maleate

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## Clinical Efficacy Data from Phase IIa Trial

The table below summarizes the key efficacy and safety outcomes of Milciclib monotherapy from a Phase IIa clinical trial in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [1] [2].

Trial Parameter	Result / Description
Trial Design	Phase IIa, multi-center, single-arm study [1] [2]
Patient Population	31 patients with recurrent or metastatic HCC, resistant or intolerant to sorafenib [1]
Treatment Regimen	Milciclib 100 mg orally, once daily for 4 days, followed by 3 days off in 4-week cycles [1]
Primary Endpoint (Safety)	Met; treatment was well-tolerated with manageable toxicities. No drug-related deaths were reported [1] [2].
Clinical Benefit Rate (CBR)	64.3% in 28 evaluable patients [1].

| **Best Overall Response** | - Stable Disease: 60.7% (17 patients)

- Partial Response: 3.6% (1 patient) [1]. | | **Median Progression-Free Survival (PFS)** | 5.9 months (95% CI, 1.5-6.7) [1]. | | **Median Time to Progression (TTP)** | 5.9 months (95% CI, 1.5-6.7) [1]. |

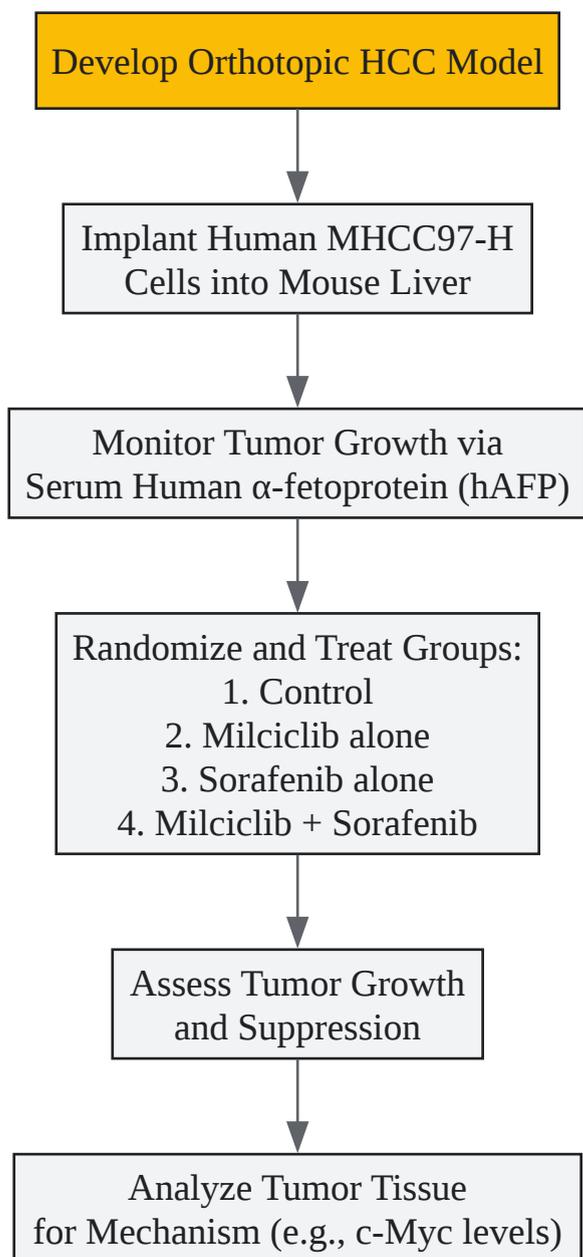
## Preclinical Evidence for Combination Therapy

Preclinical studies suggest that Milciclib may have a synergistic effect when combined with sorafenib, potentially overcoming resistance. Key findings and the experimental methodology are outlined below [3].

- **Key Finding:** The combination of Milciclib and sorafenib produced **remarkable synergistic anti-HCC activity**, significantly superior to either drug alone in suppressing tumor growth in an orthotopic mouse model [3].
- **Proposed Mechanism:** The synergy appears to be driven by the mutual **downregulation of the c-Myc oncoprotein**, a key driver of cell proliferation and tumor growth. While each drug inhibits its respective pathway, they interact to suppress c-Myc [3].

## Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the key steps of the preclinical study that investigated the combination therapy [3]:



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- **Cell Line & Model:** The study used **highly metastatic human HCC cells (MHCC97-H)** implanted into the livers of nude mice to create an orthotopic model, which more closely mimics the human disease than subcutaneous models [3].
- **Biomarker Monitoring:** Tumor growth was monitored by measuring serum levels of **human  $\alpha$ -fetoprotein (hAFP)**, which correlates with tumor burden [3].
- **Dosing:** Mice were treated with Milciclib, sorafenib, or their combination [3].
- **Outcome Measures:** The primary readout was the **inhibition of tumor growth**, assessed through hAFP levels and direct measurement. Mechanism-based analysis was performed on tumor tissue [3].

## Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the detailed methodologies.

### Clinical Trial Protocol (Phase IIa)

This design evaluated Milciclib as a monotherapy in a specific, treatment-experienced population [1] [2].

- **Patient Criteria:** Patients had unresectable or metastatic HCC, were sorafenib-resistant/intolerant, with a Child-Pugh score  $\leq 6$  and ECOG status 0-1 [1].
- **Dosing Schedule:** Oral Milciclib (100 mg) was administered on a **4-days-on, 3-days-off schedule per 4-week cycle** [1].
- **Treatment Interruption:** Treatment was paused at the end of the third cycle (Day 90) for tumor assessment. Patients deriving clinical benefit resumed treatment until Day 180 [1].
- **Endpoint Assessment:** Safety was the primary endpoint. Efficacy secondary endpoints (PFS, TTP) were assessed, with tumor response evaluated based on mRECIST and RECIST 1.1 criteria [1] [2].

### In Vitro Synergy Assay Protocol

The preclinical research included cell-based experiments to confirm the synergistic effect observed in vivo [3].

- **Cell Proliferation Assay:** Human HCC cells were seeded in 96-well plates and treated with Milciclib, sorafenib, or their combination. Cell viability was measured using **WST-1 reagent** after 48-72 hours of exposure, and IC50 values were calculated [3].
- **Triplex Assay:** The **ApoTox-Glo Triplex assay** was used to simultaneously measure multiple parameters: viability, cytotoxicity, and apoptosis induction in HCC cells after 48-hour drug treatment [3].
- **Migration Assay:** A **Transwell migration assay** was employed to study the effect of the drugs on epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. Cells were cultured in EMT-inducing media with the drugs for 10 days, and migrated cells were counted [3].

## Interpretation and Context for Researchers

- **Clinical Positioning:** The data suggests Milciclib's potential as a **well-tolerated, cytostatic agent** that can provide clinical benefit by stabilizing disease in a majority of sorafenib-refractory patients [1]. The manageable safety profile could be an advantage for long-term treatment [1] [2].
- **Overcoming Resistance:** The preclinical synergy with sorafenib is a critical finding. It indicates that simultaneously targeting CDK/Milciclib) and kinase (sorafenib) pathways can disrupt compensatory signals, potentially **overcoming acquired resistance** [3].
- **Research Gaps:** The current clinical data is from a **single-arm trial** without a direct control group. Furthermore, the search results did not contain direct head-to-head comparative data with other second-line HCC treatments like regorafenib or cabozantinib.

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